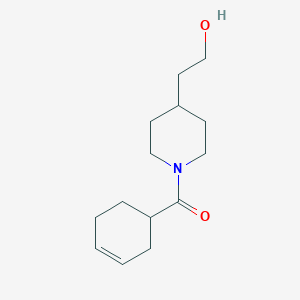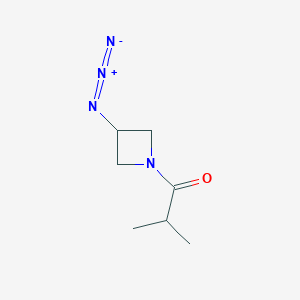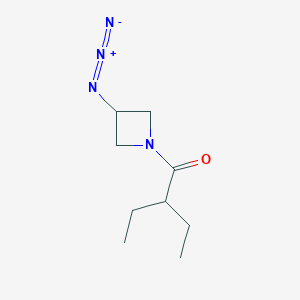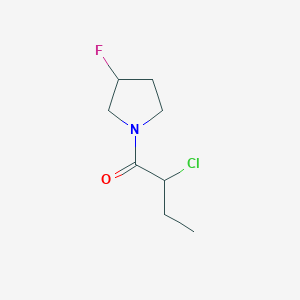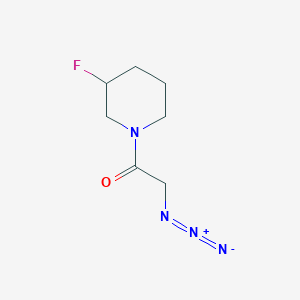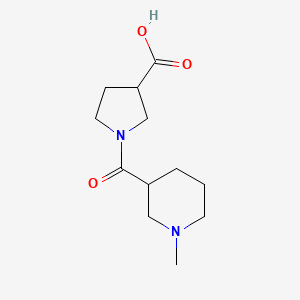
(3-Azidoazetidin-1-yl)(3-methoxyphenyl)methanone
Vue d'ensemble
Description
(3-Azidoazetidin-1-yl)(3-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C11H12N4O2 and its molecular weight is 232.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolic Pathways
One significant area of research involves understanding the metabolism of strained rings in pharmaceutical compounds, as seen in studies focusing on glutathione S-transferase–catalyzed reactions. For instance, the metabolism of AZD1979, a compound containing a strained azetidinyl moiety, was studied for its glutathione-related metabolites formation. This research highlights an unusual ring-opening reaction that occurs without prior bioactivation by cytochrome P450, suggesting a direct conjugation pathway catalyzed by glutathione transferases (Li et al., 2019).
Antimicrobial and Antifungal Activities
Another aspect of research involves the synthesis and evaluation of novel compounds for their antimicrobial and antifungal activities. For example, novel derivatives have been synthesized and tested for their activity against various pathogens, indicating the potential for these compounds to serve as leads in developing new antimicrobial agents. The study of (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives revealed promising effects on antifungal activity (Lv et al., 2013).
Anticancer Research
The anticancer properties of these compounds have also been a focus, with research exploring mechanisms of action and potential therapeutic applications. For instance, the cytotoxic compound (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) from the phenstatin family has been investigated for its potential to induce G2/M arrest and trigger apoptosis in human leukemia cells, demonstrating promising anticancer therapeutic potential (Magalhães et al., 2013).
Synthesis and Characterization
The synthesis and characterization of these compounds form a crucial part of scientific research, enabling the exploration of their biological activities and therapeutic potential. Studies on the synthesis of azetidinones and their derivatives, such as dimer of Apremilast, have contributed significantly to understanding their structure-activity relationships (Jagannadham et al., 2019).
Mécanisme D'action
Target of Action
Azetidines, a class of compounds to which this molecule belongs, have been reported to be used as building blocks for polyamines . Polyamines are involved in various biological processes, including cell growth and differentiation, gene expression, and protein synthesis .
Mode of Action
Azetidines are known to undergo anionic and cationic ring-opening polymerization . This process allows for the production of polyamines with various structures .
Biochemical Pathways
The production of polyamines through the polymerization of azetidines could potentially affect various biochemical pathways related to cell growth and differentiation, gene expression, and protein synthesis .
Result of Action
The production of polyamines through the polymerization of azetidines could potentially influence various cellular processes, including cell growth and differentiation, gene expression, and protein synthesis .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially affect the polymerization of azetidines and the subsequent production of polyamines .
Propriétés
IUPAC Name |
(3-azidoazetidin-1-yl)-(3-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-17-10-4-2-3-8(5-10)11(16)15-6-9(7-15)13-14-12/h2-5,9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALGJNQWNVTESF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


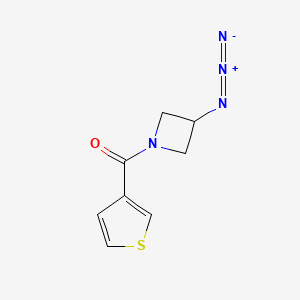
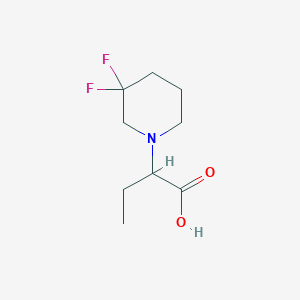

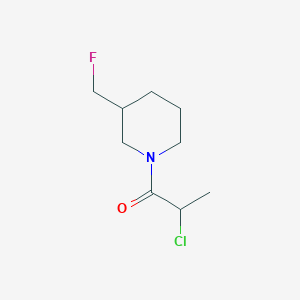
![1-(3-aminoazetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one](/img/structure/B1476348.png)
